Oxepan-2-ylmethanamine

Description

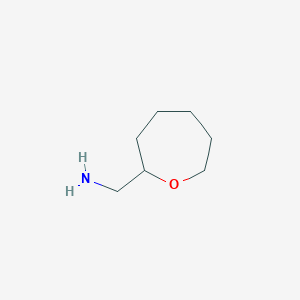

Oxepan-2-ylmethanamine is a cyclic amine derivative featuring a seven-membered oxepane ring (a saturated oxygen-containing heterocycle) with a methanamine substituent at the 2-position.

Properties

CAS No. |

1781046-20-5 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

oxepan-2-ylmethanamine |

InChI |

InChI=1S/C7H15NO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6,8H2 |

InChI Key |

SXYZBLIUOYEAHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(OCC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepan-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycidol with vinyl ether in the presence of p-toluenesulfonic acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the oxepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound and ensure its stability during storage and transportation. The use of inert gases like nitrogen or argon is common to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions

Oxepan-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxepan-2-one derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxepan-2-one, oxepan-2-ylmethanol, and various substituted oxepan-2-ylmethanamines .

Scientific Research Applications

Oxepan-2-ylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which oxepan-2-ylmethanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxepane ring can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Oxepan-2-ylmethanamine, a comparative analysis with three analogous compounds is provided below, focusing on ring size, electronic effects, solubility, and biological activity.

(S)-Oxetane-2-methanamine

- Structure : Four-membered oxetane ring with a methanamine group.

- Key Properties :

- Applications : Widely used in kinase inhibitors and antiviral agents due to its stereochemical rigidity and bioavailability .

Cyclohexylmethanamine

- Structure : Six-membered cyclohexane ring with a methanamine group.

- Key Properties :

- Reduced polarity and higher lipophilicity, favoring blood-brain barrier penetration.

- Lower solubility in water compared to this compound.

- Applications : Common in CNS-targeting drugs and agrochemicals.

Azepan-2-ylmethanamine

- Structure : Seven-membered azepane ring (nitrogen-containing analog).

- Key Properties :

- Increased basicity due to the amine nitrogen in the ring, enhancing interactions with biological targets.

- Higher solubility in acidic media compared to this compound.

- Applications : Utilized in antipsychotic and anticancer drug candidates.

Data Table: Comparative Physicochemical Properties

| Property | This compound | (S)-Oxetane-2-methanamine | Cyclohexylmethanamine | Azepan-2-ylmethanamine |

|---|---|---|---|---|

| Ring Size | 7-membered (oxepane) | 4-membered (oxetane) | 6-membered (cyclohexane) | 7-membered (azepane) |

| Polarity | Moderate | High | Low | Moderate |

| Water Solubility | ~50 mg/mL (est.) | ~100 mg/mL | ~10 mg/mL | ~30 mg/mL (pH 7) |

| LogP | 0.8 (est.) | -0.2 | 2.1 | 0.5 |

| Ring Strain | Low | High | None | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.